6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and a trimethoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of hydrazine derivatives and ortho esters, leading to the formation of the triazole ring. The quinazoline moiety is then introduced through further cyclization reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trimethoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Cyclization: The triazole and quinazoline rings can participate in cyclization reactions, forming various fused ring systems .
Scientific Research Applications
6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound exhibits significant biological activity, including anticancer, antimicrobial, and antiviral properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). It also affects signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, leading to the modulation of cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol include other triazoloquinazolines and triazolothiadiazines. These compounds share structural similarities but differ in their biological activities and applications. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds exhibit anticancer, antimicrobial, and anti-inflammatory activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Known for their energetic material properties and potential use as explosives
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of the triazole and quinazoline scaffolds in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
6,6-dimethyl-9-(2,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H24N4O4/c1-20(2)8-12-17(13(25)9-20)18(24-19(23-12)21-10-22-24)11-6-15(27-4)16(28-5)7-14(11)26-3/h6-7,10,18H,8-9H2,1-5H3,(H,21,22,23) |
InChI Key |
WGQCYLCEKRFPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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